molecular formula C14H21ClN2O2 B175589 Benzyl methyl(piperidin-4-yl)carbamate hydrochloride CAS No. 139062-98-9

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride

Cat. No.: B175589
CAS No.: 139062-98-9
M. Wt: 284.78 g/mol
InChI Key: PDQLLMPQDZDDGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with methyl piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl methyl(piperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction. This inhibition can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another piperidine derivative used in the treatment of Alzheimer’s disease.

    Piperine: A naturally occurring piperidine alkaloid with antioxidant properties.

    Evodiamine: A piperidine alkaloid with anticancer effects.

Uniqueness

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

Benzyl methyl(piperidin-4-yl)carbamate hydrochloride, also known as methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a benzyl group and a methyl carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. Its stereochemistry plays a crucial role in determining its biological activity.

The exact mechanism of action of this compound involves interactions with specific molecular targets including receptors and enzymes. Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are critical for various neurological functions .

Key Interactions

  • Receptor Binding : The compound is believed to bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and pain perception.
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter breakdown .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Compounds structurally related to benzyl methyl(piperidin-4-yl)carbamate have demonstrated efficacy against influenza viruses, suggesting potential applications in antiviral drug development .
  • Neuroprotective Effects : The compound may possess neuroprotective properties by modulating cholinergic activity, which is essential for cognitive function .
  • Analgesic Properties : Given its interaction with pain-related pathways, the compound could be explored for analgesic applications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Benzyl (trans-4-methylpiperidin-3-yl)carbamate hydrochlorideStructureSimilar receptor modulation but different efficacy
Benzyl (4-methylpiperidin-3-yl)carbamateStructurePotentially less potent than the target compound
Benzyl (4-ethylpiperidin-3-yl)carbamate hydrochlorideStructureDifferent pharmacokinetic profile

Case Studies and Research Findings

  • Antiviral Studies : A study highlighted the interaction between N-benzyl piperidine derivatives and influenza virus fusion peptides, revealing critical binding interactions that could inform the design of new antiviral agents .
  • Neuropharmacology Research : Investigations into piperidine derivatives have shown their potential as dual inhibitors of AChE and BChE, with implications for treating Alzheimer's disease and other neurodegenerative conditions .
  • Synthesis and Activity Correlation : Research has focused on synthesizing various analogues of piperidine derivatives to explore structure-activity relationships (SARs). These studies indicate that modifications to the benzyl or carbamate groups can significantly alter biological activity, underscoring the importance of chemical structure in therapeutic efficacy .

Properties

IUPAC Name

benzyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQLLMPQDZDDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.5 g of the compound obtained in Stage B are refluxed with 50 ml of methanol and 30 ml of 6N hydrochloric acid for 20 hours. After evaporation the hydrochloride of the desired product is obtained.
Name
compound
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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